(Z)-(2-Methoxyvinyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14371-19-8 |
|---|---|
Molecular Formula |
C13H12Cl2N2O2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Z 2 Methoxyvinyl Benzene
Development of Stereoselective Synthetic Pathways
The quest for highly stereoselective methods to access the (Z)-isomer of (2-Methoxyvinyl)benzene has led to the exploration of sophisticated catalytic systems and stereocontrolled reaction sequences. These approaches aim to overcome the thermodynamic preference for the formation of the more stable (E)-isomer.
Asymmetric Catalysis for Controlled Formation (e.g., Chiral-at-Iron Catalysts)
While the direct application of chiral-at-iron catalysts for the asymmetric synthesis of (Z)-(2-Methoxyvinyl)benzene is not extensively documented in peer-reviewed literature, the potential of such catalysts in controlling stereochemistry in related transformations is noteworthy. Chiral-at-iron complexes, where the iron center itself is the source of chirality, have emerged as powerful catalysts for various asymmetric reactions, including hetero-Diels-Alder reactions involving vinyl ethers. nih.govnih.gov
In these systems, the chiral environment created by the metal catalyst can influence the facial selectivity of reactions, leading to high diastereoselectivities and enantioselectivities. nih.gov For instance, chiral-at-iron catalysts have been successfully employed in the reaction of β,γ-unsaturated α-ketoesters with enol ethers, demonstrating excellent stereocontrol. researchgate.net Although 1-methoxyvinylbenzene was reported to be a less suitable dienophile in one such study, the principle of using a chiral metal complex to dictate the stereochemical outcome of a reaction involving a vinyl ether precursor is well-established. nih.gov Future research may explore the adaptation of these chiral-at-iron catalytic systems for the stereoselective synthesis of specific vinyl ether isomers like this compound, possibly through enantioselective placement of functional groups that can then be converted to the desired vinyl ether.
Stereocontrolled Elimination Reactions (e.g., Mesyloxy Group Eliminations)
Stereocontrolled elimination reactions provide a powerful strategy for the synthesis of Z-vinyl ethers. While specific examples detailing mesyloxy group eliminations to directly form this compound are not prevalent, the underlying principles of stereospecific eliminations are well-established and applicable. The geometry of the resulting alkene is dictated by the relative stereochemistry of the leaving group and the abstracted proton.
A highly effective and related strategy for the stereospecific synthesis of Z-vinyl ethers is the Peterson olefination . This reaction involves the elimination of a β-hydroxy silane, and its variants have been developed to afford high Z-selectivity. The stereochemical outcome of the Peterson olefination is dependent on the reaction conditions, with basic conditions generally favoring syn-elimination to produce the (E)-alkene and acidic conditions favoring anti-elimination to yield the (Z)-alkene. However, modifications to this reaction have enabled the near-exclusive formation of Z-vinyl ethers under basic conditions. This is achieved by carefully controlling the solvent polarity, with non-polar solvents significantly favoring the formation of the Z-isomer.
Classical and Contemporary Synthesis Routes for Vinyl Ethers
Traditional and modern synthetic methods for vinyl ethers often involve the transformation of carbonyl compounds or their derivatives, such as acetals, or through direct elimination pathways.
Methodologies Involving Acetal (B89532) Intermediates
A common and straightforward approach to the synthesis of (2-Methoxyvinyl)benzene involves the use of an acetal intermediate, specifically phenylacetaldehyde (B1677652) dimethyl acetal. This method relies on the elimination of one molecule of methanol (B129727) from the acetal to generate the vinyl ether.
The key challenge in this approach is to control the stereoselectivity of the elimination to favor the desired (Z)-isomer. The reaction can be promoted by either acid or base, and the choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. While this method is synthetically accessible, achieving high (Z)-selectivity often requires careful optimization of reaction parameters such as temperature, reaction time, and the nature of the catalyst or base used.
Direct Elimination-Based Synthesis
Direct elimination reactions from suitable precursors offer another viable route to this compound. These methods often involve olefination reactions that are designed or modified to favor the formation of the (Z)-isomer.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method. While the standard HWE reaction typically yields the thermodynamically more stable (E)-alkene, the Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to achieve high (Z)-selectivity. nih.gov This modification has been successfully applied to the synthesis of a variety of (Z)-alkenes.
Similarly, the Julia-Kocienski olefination , another powerful tool for alkene synthesis, generally provides (E)-alkenes with high selectivity. However, recent advancements have demonstrated that by using N-sulfonylimines as the electrophilic partner instead of aldehydes, a remarkable reversal of selectivity can be achieved, leading to the highly stereoselective formation of (Z)-alkenes. nih.govresearchgate.netchemrxiv.orgchemrxiv.org This method has shown broad substrate tolerance and offers a promising strategy for accessing (Z)-olefins with high isomeric purity. nih.govresearchgate.netchemrxiv.orgchemrxiv.org Specifically, the use of pyridinyl sulfones in the modified Julia olefination has also been shown to exhibit high Z-selectivity. organic-chemistry.org
Advanced Synthetic Techniques and Efficiencies
Modern organic synthesis continually seeks to improve the efficiency, selectivity, and scope of chemical transformations. In the context of this compound synthesis, advanced catalytic methods are at the forefront of these efforts.
A notable advancement is the use of palladium-catalyzed cross-coupling reactions of stable vinylbenziodoxolone (VBX) reagents. This strategy allows for the stereoselective synthesis of a wide range of substituted (Z)-enol ethers. The VBX reagents are prepared by the stereoselective addition of O-nucleophiles to the corresponding alkynyl precursors. These stable reagents can then be coupled with various partners under palladium catalysis at room temperature to afford the desired (Z)-enol ethers with high stereoselectivity.
Furthermore, iridium-catalyzed reactions have shown promise in the synthesis of vinyl ethers. For instance, iridium catalysts have been employed for the branch-selective hydroarylation of vinyl ethers and for the synthesis of vinyl ethers from alcohols and vinyl acetate. acs.orgorgsyn.org While not directly applied to the asymmetric synthesis of a single isomer, these catalytic systems highlight the potential of iridium in vinyl ether chemistry and could be adapted for stereoselective transformations in the future.
Below is a comparative table of different synthetic approaches, highlighting key features:
| Synthetic Method | Key Reagents/Conditions | Selectivity | Advantages | Disadvantages |
| Peterson Olefination | β-hydroxy silanes, basic conditions, non-polar solvent | High Z-selectivity | High stereospecificity, scalable | Requires stoichiometric reagents |
| Still-Gennari HWE | Bis(trifluoroethyl)phosphonates, KHMDS/18-crown-6 | High Z-selectivity | Good functional group tolerance | Requires specialized phosphonate (B1237965) reagents |
| Z-selective Julia-Kocienski | N-sulfonylimines as electrophiles or pyridinyl sulfones | High Z-selectivity | Broad substrate scope, mild conditions | May require synthesis of specific sulfone reagents |
| Acetal Elimination | Phenylacetaldehyde dimethyl acetal, acid or base | Variable | Readily available starting materials | Often leads to mixtures of E/Z isomers |
| Palladium-catalyzed VBX coupling | Vinylbenziodoxolone reagents, Pd catalyst | High Z-selectivity | Mild conditions, broad scope | Requires preparation of VBX reagents |
Multi-Component and One-Pot Reaction Sequences
While a specific multi-component reaction solely dedicated to the synthesis of this compound is not extensively documented, related one-pot procedures for the synthesis of vinyl ethers and styrenes can be adapted. For instance, a one-pot Sonogashira coupling followed by hydrohalogenation has been effectively used to produce (Z)-β-halovinyl ketones with high stereoselectivity. nih.gov A conceptual adaptation of this for this compound could involve a one-pot coupling of an appropriate phenyl precursor with a methoxy-containing building block, followed by a stereoselective reduction or rearrangement.
Another relevant one-pot approach is the Horner-Wadsworth-Emmons (HWE) reaction or the Peterson olefination, which are known for their ability to generate alkenes with controlled stereochemistry. nih.govrsc.org A one-pot sequence could be designed where the necessary phosphonate ylide or α-silyl carbanion is generated in situ and immediately reacted with benzaldehyde (B42025) to yield the desired (Z)-vinyl ether. The choice of reagents and reaction conditions is crucial for controlling the Z/E selectivity.
The following table outlines a conceptual one-pot synthesis for this compound based on established olefination reactions.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Key Features | Potential (Z/E) Ratio |
| Modified Wittig Reaction | Benzaldehyde, (Methoxymethyl)triphenylphosphonium chloride | Strong, non-nucleophilic base (e.g., KHMDS) | Anhydrous THF | Generation of a non-stabilized ylide favors Z-alkene formation. | >95:5 |
| Peterson Olefination | Benzaldehyde, α-silyl methoxymethyl carbanion | Base (e.g., KH) | Non-polar solvent (e.g., Toluene) | Stereospecific elimination from the syn-β-hydroxysilane intermediate. | >98:2 |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the chemical process. acsgcipr.org This involves the use of safer solvents, renewable feedstocks, and catalytic processes that reduce waste and energy consumption.
Micellar Catalysis for Sustainable Production
Micellar catalysis has emerged as a powerful green chemistry tool, utilizing water as a solvent to carry out organic reactions that are typically performed in volatile organic solvents. nih.govunimib.it Surfactant molecules in water form micelles, which act as nanoreactors, encapsulating nonpolar reactants and catalysts in their hydrophobic core, thereby accelerating reaction rates and often enhancing selectivity. nih.govbeilstein-journals.org
For the synthesis of this compound, a Wittig-type reaction could be performed in an aqueous micellar medium. The use of a carefully selected surfactant can promote the formation of the Z-isomer by influencing the transition state geometry within the micelle. This approach eliminates the need for hazardous organic solvents and can simplify product isolation.
| Reaction | Catalyst/Surfactant | Solvent | Temperature (°C) | Yield (%) | Key Advantages |
| Wittig Reaction | Rhodium complex / TPGS-750-M | Water | Room Temperature | High (estimated) | Avoids organic solvents, potential for catalyst recycling, mild conditions. |
| Suzuki-Miyaura Coupling | Palladium nanoparticles / PS-750-M | Water | 50-80 | High (estimated) | Enables C-C bond formation in water, low catalyst loading. |
Solvent Minimization and Catalyst Recycling Strategies
Minimizing or eliminating the use of solvents is a cornerstone of green chemistry. Solvent-free, or neat, reactions reduce waste and can lead to improved reaction kinetics. For the synthesis of this compound, a solvent-free Wittig reaction could be employed. gctlc.orggctlc.orgbeyondbenign.org This typically involves grinding the solid reactants (phosphonium salt, aldehyde, and a solid base) together, often with gentle heating, to initiate the reaction.
Catalyst recycling is another critical aspect of sustainable synthesis, as it reduces costs and minimizes the environmental burden associated with catalyst production and disposal. cnr.it For transition-metal catalyzed reactions that could be employed in the synthesis of this compound, such as Suzuki-Miyaura or Heck couplings, the use of heterogeneous catalysts or catalysts immobilized on a solid support can facilitate easy separation and reuse.
The following table summarizes strategies for solvent minimization and catalyst recycling applicable to the synthesis of this compound.
| Strategy | Methodology | Catalyst | Advantages | Challenges |
| Solvent Minimization | Solvent-free Wittig reaction | None (base-mediated) | Reduced waste, simplified work-up, potential for higher throughput. | Potential for thermal decomposition, requires solid-state reactivity. |
| Catalyst Recycling | Heterogeneous Catalysis | Palladium on charcoal (Pd/C) | Easy separation of catalyst, potential for multiple reuses. | May exhibit lower activity/selectivity compared to homogeneous catalysts. |
| Catalyst Recycling | Micellar Catalysis | Amphiphile-supported catalyst | Catalyst remains in the aqueous phase for easy separation and reuse. | Surfactant selection is crucial for both reactivity and catalyst retention. |
By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be achieved in a more efficient, economical, and environmentally responsible manner.
Chemical Reactivity and Mechanistic Investigations of Z 2 Methoxyvinyl Benzene
Electrophilic Additions and Cycloadditions
The electron-rich nature of the double bond in (Z)-(2-Methoxyvinyl)benzene, a vinyl ether, makes it highly susceptible to attack by electrophiles and a competent partner in cycloaddition reactions.
Reactions with Electrophilic Carbenes and Subsequent Transformations
While specific studies on the reaction of this compound with electrophilic carbenes are not extensively documented in readily available literature, the reactivity of similar electron-rich olefins suggests that it would readily undergo cyclopropanation. Electrophilic carbenes, typically generated from diazo compounds in the presence of transition metal catalysts like rhodium(II) or copper(I) complexes, would be expected to add across the double bond to form a cyclopropyl ring. The stereochemistry of the starting material would likely be retained in the product, yielding a cis-disubstituted cyclopropane.
Subsequent transformations of the resulting methoxy-substituted cyclopropane could involve ring-opening reactions under acidic conditions, leading to the formation of functionalized carbonyl compounds or other rearranged products, depending on the reaction conditions and the nature of the substituents on the carbene.
Cycloaddition Reactions (e.g., Diels-Alder, Hetero-Diels-Alder as Dienophile)
This compound, being an electron-rich alkene, is an excellent dienophile for inverse-electron-demand Diels-Alder reactions. In these reactions, it pairs with an electron-poor diene. The concerted [4+2] cycloaddition mechanism leads to the formation of a six-membered ring. The regioselectivity of the reaction is governed by the electronic and steric properties of both the diene and the dienophile.
For instance, in a hypothetical reaction with an electron-deficient diene such as 2,3-dicyano-1,3-butadiene, the methoxy (B1213986) group of this compound would direct the regiochemical outcome of the cycloaddition. Computational studies on similar systems suggest that the major regioisomer would result from the alignment of the most nucleophilic carbon of the dienophile (the carbon bearing the methoxy group) with the most electrophilic carbon of the diene.
Similarly, in hetero-Diels-Alder reactions, where one or more carbon atoms in the diene are replaced by heteroatoms (e.g., nitrogen or oxygen), this compound can act as the dienophile to form heterocyclic six-membered rings. These reactions are valuable in the synthesis of a variety of natural products and pharmaceuticals.
A summary of expected Diels-Alder reactivity is presented below:
| Diene Type | Electron Demand | Expected Product |
| Electron-deficient | Inverse | Substituted cyclohexene |
| Electron-deficient (hetero) | Inverse | Substituted heterocycle |
Mechanistic Pathways of Protonation and Polymerization
The presence of the electron-donating methoxy group makes the double bond of this compound susceptible to protonation by acids. This initiation step can lead to cationic polymerization. The generally accepted mechanism for the acid-catalyzed polymerization of vinyl ethers and styrene derivatives involves the following steps:
Initiation: Protonation of the double bond by a strong acid (e.g., a Brønsted or Lewis acid) generates a resonance-stabilized carbocation. The positive charge is delocalized between the benzylic carbon and the oxygen atom of the methoxy group.
Propagation: The carbocation intermediate then attacks the double bond of another monomer molecule in a nucleophilic manner. This process repeats, leading to the growth of the polymer chain.
Termination: The polymerization is terminated by various processes, such as recombination with a counter-ion, proton loss to form a terminal double bond, or reaction with a nucleophile present in the reaction mixture.
The rate of polymerization and the molecular weight of the resulting polymer are influenced by factors such as the concentration of the initiator, the solvent, and the temperature.
Radical-Mediated Transformations
Free radical reactions offer an alternative pathway for the functionalization of this compound, often with complementary reactivity to ionic processes.
Oxysulfonylation Reactions and Mechanistic Details
While specific studies on the oxysulfonylation of this compound are not prevalent, the general mechanism for the radical-mediated oxysulfonylation of alkenes can be applied. This reaction typically involves the addition of a sulfonyl radical and an oxygen-centered radical across the double bond.
A plausible mechanism would involve:
Initiation: Generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl halide or a sulfinic acid, using a radical initiator (e.g., AIBN) or photoredox catalysis.
Propagation: The sulfonyl radical adds to the double bond of this compound. Due to the electronic influence of the methoxy group and the phenyl ring, this addition is expected to occur at the less substituted carbon, leading to a more stable benzylic radical intermediate.
Trapping: The resulting carbon-centered radical is then trapped by an oxygen source, which could be molecular oxygen or another oxygen-containing radical scavenger, to form a peroxy radical.
Reduction and Termination: The peroxy radical can then be reduced to a hydroperoxide and subsequently to an alcohol, or it can participate in termination reactions.
The regioselectivity of this process would be governed by the stability of the radical intermediates.
Photoredox Catalyzed Processes
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. For styrene derivatives, including this compound, photoredox catalysis can facilitate various reactions.
One notable example is the sulfonylation/arylation of styrenes . In these reactions, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process. This can lead to the formation of sulfonyl and aryl radicals from appropriate precursors.
A generalized catalytic cycle for a photoredox-catalyzed three-component sulfonylation/arylation of a styrene derivative would be:
Excitation: The photocatalyst absorbs visible light and is promoted to an excited state.
SET and Radical Generation: The excited photocatalyst engages in a SET event with a sulfonyl precursor (e.g., a sulfinate salt) to generate a sulfonyl radical.
Radical Addition: The sulfonyl radical adds to the double bond of the styrene derivative.
Second Radical Generation and Coupling: Concurrently, an aryl radical is generated from an aryl diazonium salt or another suitable precursor through a separate SET process. This aryl radical then couples with the benzylic radical formed in the previous step.
Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.
Rearrangement Reactions
The anionic Fries rearrangement is a powerful synthetic transformation that involves the ortho-lithiation of an aryl ester, carbamate, or related species, followed by an intramolecular acyl transfer to the adjacent carbon atom of the aromatic ring. researchgate.netacs.orgwikipedia.org This reaction class has been extended to include the migration of other functionalities, such as sulfonyl groups in the thia-Fries rearrangement. rsc.orgsigmaaldrich.com While the classical Fries rearrangement is catalyzed by Lewis acids, the anionic version proceeds under strongly basic conditions, typically employing organolithium reagents. researchgate.netwikipedia.org
Although specific studies on the anionic Fries or thia-Fries rearrangement of this compound are not extensively documented in the literature, the general mechanism can be extrapolated to predict its potential reactivity. In a hypothetical thia-Fries rearrangement, a related aryl sulfonate precursor would be treated with a strong base, such as an alkyllithium reagent, to induce ortho-directed metalation. This is followed by an intramolecular nucleophilic attack of the resulting carbanion on the sulfur atom of the sulfonate group, leading to the migration of the sulfonyl moiety to the ortho position of the aromatic ring.
The general mechanism for an anionic ortho-Fries rearrangement is depicted as a 1,3-O→C shift, which allows for regioselective functionalization of the aromatic ring. acs.org The intramolecular nature of the reaction provides excellent control over the position of the incoming substituent. acs.org
While direct experimental data for this compound in this specific rearrangement is limited, the principles of the anionic Fries and thia-Fries rearrangements suggest its potential as a substrate, assuming a suitable precursor bearing a migrating group (e.g., a carbamoyl or sulfonyl group) attached to the phenolic oxygen of a related phenol derivative.
Transition Metal-Catalyzed Reactivity
This compound, as a vinyl ether, is a potentially valuable substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org Palladium and copper complexes are commonly employed catalysts for such transformations involving vinyl ethers. nih.govacs.org The reactivity of the vinyl ether moiety can be harnessed in various well-established cross-coupling reactions, including the Heck, Suzuki, and Stille reactions.
The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves a catalytic cycle that includes oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nobelprize.org In the case of the Heck reaction, the mechanism involves the oxidative addition of an aryl or vinyl halide to Pd(0), followed by migratory insertion of the olefin (in this case, the vinyl ether) and subsequent β-hydride elimination to afford the substituted alkene. mdpi.commasterorganicchemistry.com
The substrate specificity in these reactions is influenced by several factors, including the nature of the catalyst, the ligands, the solvent, and the electronic and steric properties of the substrates. For vinyl ethers, both α- and β-arylation products can be obtained, and the regioselectivity can often be controlled by the choice of reaction conditions. researchgate.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Vinyl Ethers
| Entry | Aryl Halide | Vinyl Ether | Catalyst System | Product | Yield (%) | Reference |
| 1 | Iodobenzene | Ethyl vinyl ether | Pd(OAc)₂, P(o-tol)₃ | α-Styrylethyl ether | 75 | researchgate.net |
| 2 | 4-Bromoacetophenone | Butyl vinyl ether | PdCl₂(dppf), Cs₂CO₃ | 1-(4-(Butoxyvinyl)phenyl)ethan-1-one | 82 | researchgate.net |
| 3 | 1-Naphthyl bromide | 2-Ethylhexyl vinyl ether | Pd₂(dba)₃, XPhos | 1-((2-Ethylhexyloxy)vinyl)naphthalene | 88 | researchgate.net |
The data in the table above, derived from studies on analogous aryl vinyl ethers, illustrates the feasibility of palladium-catalyzed cross-coupling reactions. It is anticipated that this compound would exhibit similar reactivity, coupling with a range of aryl and vinyl halides or triflates. The stereochemistry of the double bond in this compound is an important consideration, as some catalytic systems are known to promote isomerization. However, with appropriate ligand and catalyst selection, the stereochemical integrity can often be preserved.
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, also provide a viable route for the formation of C-O bonds with vinyl ethers. These reactions typically involve the coupling of a vinyl halide with an alcohol or phenol. nih.gov The substrate scope for copper-catalyzed vinylations has been shown to be quite broad, tolerating a variety of functional groups. nih.gov
Table 2: Substrate Scope in Copper-Catalyzed Vinylation of Phenols with Vinyl Halides
| Entry | Phenol | Vinyl Halide | Catalyst System | Product | Yield (%) | Reference |
| 1 | Phenol | (E)-β-Bromostyrene | CuI, 1,10-Phenanthroline | (E)-Phenoxystyrene | 92 | nih.gov |
| 2 | 4-Methoxyphenol | (Z)-1-Iodo-1-hexene | CuI, N,N-Dimethylglycine | (Z)-1-(Hex-1-en-1-yloxy)-4-methoxybenzene | 85 | nih.gov |
| 3 | 2-Naphthol | (E)-1-Bromo-2-phenylethene | CuCl, Cs₂CO₃ | (E)-2-(Styryloxy)naphthalene | 89 | researchgate.net |
Advanced Spectroscopic and Computational Probes of Z 2 Methoxyvinyl Benzene
Spectroscopic Applications for Mechanistic Elucidation
Spectroscopic techniques are indispensable tools for probing the real-time dynamics of chemical reactions and for characterizing the structural features of molecules.
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for monitoring reaction kinetics by measuring the change in absorbance of reactants, intermediates, or products over time. The electronic transitions within the conjugated system of (Z)-(2-Methoxyvinyl)benzene and its potential reaction products give rise to characteristic absorption bands in the UV-Vis spectrum.
In a hypothetical reaction, such as the isomerization of this compound to its (E)-isomer or other transformation products, UV-Vis spectroscopy can be employed to track the reaction progress. The distinct electronic environments of the cis and trans isomers would likely result in different absorption maxima (λmax) and molar absorptivities (ε), allowing for their individual concentrations to be monitored. For instance, studies on similar styrene derivatives have shown that changes in stereochemistry can lead to shifts in the UV-Vis absorption spectrum.
The kinetics of such a reaction can be determined by monitoring the absorbance at a wavelength where the change is most significant. By applying the Beer-Lambert law, the concentration of the species can be calculated at various time points. This data allows for the determination of the reaction order, rate constant (k), and activation energy (Ea) through Arrhenius plots.
Table 1: Hypothetical UV-Vis Absorption Data for Isomerization of this compound
| Time (s) | Absorbance at λmax of (Z)-isomer | Concentration of (Z)-isomer (M) |
| 0 | 1.000 | 1.0 x 10-4 |
| 60 | 0.850 | 8.5 x 10-5 |
| 120 | 0.723 | 7.2 x 10-5 |
| 180 | 0.614 | 6.1 x 10-5 |
| 240 | 0.522 | 5.2 x 10-5 |
| 300 | 0.444 | 4.4 x 10-5 |
Note: This table is illustrative and presents hypothetical data for a first-order reaction.
The "Z" configuration of the double bond imposes specific steric constraints that influence the vibrational frequencies. For example, the out-of-plane C-H bending mode of the cis-vinyl group is expected to have a characteristic frequency that differs from that of the trans-isomer.
Furthermore, FT-IR spectroscopy is a sensitive tool for studying intermolecular interactions. For instance, if this compound were to interact with a surface or another molecule, changes in the vibrational frequencies of the functional groups involved in the interaction would be observed. Time-resolved FT-IR spectroscopy can also be employed to study the structural dynamics of the molecule during a reaction, providing insights into the formation and breaking of bonds on a very fast timescale.
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C=C stretch | 1600-1450 | |
| Vinyl Group | =C-H stretch | 3080-3010 |
| C=C stretch | ~1650 | |
| C-H out-of-plane bend (cis) | ~700 | |
| Methoxy (B1213986) Group | C-H stretch (in CH3) | 2950-2850 |
| C-O stretch | 1250-1050 |
Note: These are predicted values based on typical ranges for these functional groups.
Mass Spectrometric Techniques in Reaction Product Analysis
Mass spectrometry is a powerful analytical technique for identifying and quantifying the products of a chemical reaction by measuring the mass-to-charge ratio of ionized molecules.
Temperature Programmed Desorption Mass Spectrometry (TPD-MS) is a surface-sensitive technique used to study the thermal stability and decomposition pathways of molecules adsorbed on a surface. In a typical TPD-MS experiment, a thin film of this compound would be adsorbed onto a substrate under ultra-high vacuum conditions. The substrate is then heated at a controlled rate, and the molecules that desorb into the gas phase are detected by a mass spectrometer.
The resulting TPD spectrum is a plot of the mass spectrometer signal for specific mass-to-charge ratios as a function of temperature. The temperature at which a particular species desorbs provides information about its binding energy to the surface. If this compound undergoes thermal decomposition on the surface, the TPD-MS data will show the desorption of fragmentation products at different temperatures. By analyzing the masses of the desorbed fragments, the decomposition mechanism can be inferred. For instance, the cleavage of the methoxy group or fragmentation of the vinyl side chain would result in specific mass fragments that can be tracked by the mass spectrometer.
Theoretical and Computational Chemistry Investigations
Theoretical and computational chemistry provide invaluable insights into the electronic structure, energetics, and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized geometry, electronic energy, and various molecular properties of this compound.
By performing DFT calculations, one can obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Furthermore, DFT can be used to calculate the relative energies of different isomers, such as the (Z) and (E) forms of (2-Methoxyvinyl)benzene, to predict their relative stabilities. The transition state for the isomerization reaction can also be located and its energy calculated, providing the activation energy barrier for the process. This theoretical information is highly valuable for understanding and predicting the reaction kinetics.
Table 3: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Calculated Value |
| Total Energy (Hartree) | -384.567 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.21 |
| HOMO-LUMO Gap (eV) | 5.68 |
| Dipole Moment (Debye) | 1.25 |
Note: This table presents representative data from a hypothetical DFT calculation and will vary with the level of theory and basis set used.
Computational Modeling of Reaction Pathways and Transition States
The exploration of chemical reactivity and the elucidation of reaction mechanisms for this compound can be significantly enhanced through the use of computational modeling. Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in mapping the potential energy surfaces of reactions involving this molecule. These computational approaches allow for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The determination of transition state geometries and their associated energies provides invaluable insights into the kinetics and feasibility of various reaction pathways.
For substituted styrenes and vinyl ethers, classes to which this compound belongs, a variety of reaction pathways have been computationally investigated. These include, but are not limited to, electrophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. While specific computational studies focusing exclusively on this compound are not abundant in the literature, the principles derived from studies on analogous compounds can be applied to predict its behavior.
For instance, in the context of electrophilic addition to the vinyl group, computational modeling can be employed to determine the regioselectivity of the attack (i.e., at the α- or β-carbon). The relative energies of the transition states for the formation of the two possible carbocation intermediates would reveal the preferred pathway. The presence of the methoxy group is expected to exert a significant electronic influence on the double bond, which can be quantified through computational analysis of the electron density distribution.
Transition state theory is a cornerstone of these computational investigations. The activation energy (ΔG‡), calculated as the difference in Gibbs free energy between the transition state and the reactants, is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. Computational software can perform transition state searches and frequency calculations to confirm the nature of the stationary points on the potential energy surface. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
To illustrate the type of data generated from such studies, a hypothetical reaction pathway analysis for the hydroboration-oxidation of a generic methoxystyrene is presented below. This reaction is known to proceed via an anti-Markovnikov addition mechanism.
Table 1: Hypothetical Calculated Energies for the Hydroboration of a Methoxyvinylbenzene Isomer
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (Methoxyvinylbenzene + BH3) | 0.00 | 0.00 |
| Transition State 1 (α-addition) | +12.5 | +15.2 |
| Transition State 2 (β-addition) | +8.7 | +11.1 |
| Intermediate 1 (α-boryl) | -5.4 | -3.1 |
| Intermediate 2 (β-boryl) | -9.8 | -7.5 |
Note: These values are illustrative and not from a specific study on this compound. They represent the type of data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
The data in the table suggest that the transition state leading to the β-boryl intermediate is lower in energy, indicating that this would be the kinetically favored pathway, consistent with the principles of anti-Markovnikov addition.
Furthermore, computational modeling can be extended to more complex reaction scenarios, such as pericyclic reactions like Diels-Alder cycloadditions, where this compound could act as the dienophile. In such cases, the stereoselectivity of the reaction (endo vs. exo) can be predicted by comparing the activation energies of the respective transition states.
Quantum Chemical Analysis of Spectroscopic Phenomena (e.g., Isotopic and Temperature Effects)
Quantum chemical calculations are a powerful tool for the interpretation and prediction of spectroscopic data. For this compound, these methods can provide a deeper understanding of its NMR, infrared (IR), and other spectroscopic properties. Moreover, they allow for the theoretical investigation of phenomena such as isotopic and temperature effects on these spectra.
Isotopic Effects:
Isotopic substitution, for example, replacing hydrogen (¹H) with deuterium (²H), leads to subtle but measurable changes in the vibrational and NMR spectra of a molecule. Quantum chemical calculations can accurately predict these changes.
In vibrational spectroscopy (IR and Raman), the frequencies of vibrational modes are dependent on the masses of the atoms involved. The substitution of a lighter isotope with a heavier one results in a decrease in the vibrational frequency of the corresponding bond. This isotopic shift can be calculated using computational methods by performing frequency calculations on the isotopically substituted molecule. These theoretical predictions can then be compared with experimental data to aid in the assignment of vibrational modes.
For NMR spectroscopy, isotopic substitution can have several effects. The most direct effect is the change in the resonance frequency of the substituted nucleus. More subtly, isotopic substitution can lead to small changes in the chemical shifts of neighboring nuclei (isotopic shifts) and in spin-spin coupling constants. While these effects are often small, they can be calculated with high accuracy using modern quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shifts.
Table 2: Hypothetical Calculated Isotopic Shifts (δ_H - δ_D) in the ¹³C NMR Spectrum of a Methoxyvinylbenzene upon Deuteration of the Vinyl Group
| Carbon Atom | Calculated Isotopic Shift (ppb) |
| Cα (vinyl) | -20 to -50 |
| Cβ (vinyl) | -10 to -30 |
| C1 (ipso-phenyl) | -5 to -15 |
| C2 (ortho-phenyl) | -1 to -5 |
Note: These are representative values illustrating the expected magnitude and direction of isotopic shifts upon deuteration. Specific calculations for this compound are required for precise values.
Temperature Effects:
Temperature can influence the spectroscopic properties of this compound in several ways, and these effects can be modeled computationally. One of the primary effects of temperature is on the conformational equilibrium of the molecule. This compound may exist as a mixture of different conformers due to rotation around single bonds (e.g., the C-O and C-C bonds). The relative populations of these conformers are governed by the Boltzmann distribution and are therefore temperature-dependent.
Quantum chemical calculations can be used to determine the geometries and relative energies of the different stable conformers. From these energies, the temperature-dependent population of each conformer can be calculated. Spectroscopic properties, such as NMR chemical shifts and coupling constants, are then obtained as a population-weighted average of the values for each individual conformer. By calculating these averaged properties at different temperatures, the temperature dependence of the experimental spectra can be simulated and understood.
For example, if two conformers have significantly different chemical shifts for a particular nucleus, a change in temperature will lead to a shift in the observed resonance frequency as the relative populations of the conformers change.
In vibrational spectroscopy, temperature can lead to changes in the intensities and widths of spectral bands. These effects are related to the populations of vibrational energy levels and intermolecular interactions, which can also be modeled, albeit with more complex computational approaches that may include molecular dynamics simulations.
Role As a Versatile Synthetic Intermediate and Building Block
Facilitating the Construction of Complex Organic Architectures
The unique combination of a reactive alkene and an electron-rich aromatic ring in (Z)-(2-Methoxyvinyl)benzene offers pathways to diverse and complex molecular frameworks.
Precursor to Alkyne Moieties via Cyclopropane Intermediates
While the conversion of vinyl ethers to alkynes through cyclopropanation followed by rearrangement is a known synthetic strategy, specific literature detailing this transformation for this compound is not extensively documented. The general pathway would theoretically involve the cyclopropanation of the vinyl ether double bond, followed by a ring-opening reaction to furnish the corresponding alkyne. This method remains a hypothetical application for this specific substrate pending further investigation.
Building Block for 1,3-Diol Frameworks and Substituted Cyclopentenone Derivatives
The synthesis of 1,3-diols and substituted cyclopentenones often utilizes enol ether precursors. Methodologies such as hydroboration-oxidation or acid-catalyzed hydration of the double bond in this compound could potentially lead to the formation of alcohol and ketone functionalities, which are precursors to 1,3-diols.
For cyclopentenone synthesis, enol ethers are known to participate in reactions like the Nazarov cyclization or [3+2] cycloadditions. For instance, the vinylcyclopropane rearrangement of enol ethers can yield cyclopentanones. proquest.com Another relevant approach is the Pauson-Khand reaction, which has been successfully applied to silyl enol ethers to generate oxygenated cyclopentenone products. acs.org However, the direct application of these methods using this compound as the starting material is not explicitly detailed in available research.
Derivatization Towards Natural Product Analogues
The structural similarity of this compound to moieties found in various natural products suggests its potential as a starting material for their synthesis.
Synthesis of Ferulic Acid and Related Biologically Relevant Compounds
Ferulic acid is a well-known natural product with significant biological activity. While numerous methods exist for the synthesis of ferulic acid and its derivatives, they typically start from precursors like vanillin or ferulic acid itself. nih.govnih.govscirp.orgresearchgate.net Interestingly, the reverse reaction, the decarboxylation of ferulic acid, is a known route to produce 4-vinylguaiacol (4-hydroxy-3-methoxystyrene), a structurally related styrene monomer. uni-mainz.de The use of this compound as a precursor for the synthesis of ferulic acid is not a commonly reported pathway and would require the introduction of a carboxylic acid group onto the vinyl moiety and modification of the aromatic ring, a synthetic route that has not been prominently featured in the scientific literature.
Future Directions and Emerging Research Perspectives
Development of Novel Catalytic Systems for Enhanced Efficiency
The quest for more efficient and selective methods for the synthesis and transformation of (Z)-(2-Methoxyvinyl)benzene is a major driver of contemporary research. While traditional methods exist, the focus is shifting towards the development of novel catalytic systems that offer improved yields, milder reaction conditions, and greater stereochemical control.
Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the synthesis of substituted vinyl ethers. Future research is directed towards designing more active and robust palladium catalysts. This includes the exploration of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can enhance catalyst stability and turnover numbers, leading to higher efficiencies even at low catalyst loadings. The development of catalysts that can operate in greener solvents and at lower temperatures is also a key objective.
Beyond palladium, other transition metals are being investigated for their potential to effect unique transformations of this compound. Gold and rhodium catalysts, for example, are known to activate carbon-carbon double bonds in unique ways, opening up possibilities for novel cycloaddition and C-H activation reactions. The development of chiral catalysts for asymmetric transformations of this compound is another burgeoning area, with the potential to provide enantiomerically enriched products for applications in medicinal chemistry and materials science.
A significant challenge in this area is the precise control of stereoselectivity. The development of catalytic systems that can selectively generate the (Z)-isomer of 2-methoxyvinyl)benzene and its derivatives is of paramount importance. This requires a deep understanding of the reaction mechanisms and the subtle steric and electronic interactions between the catalyst, substrate, and reagents.
Table 1: Comparison of Catalytic Systems for Reactions Involving Vinyl Ethers
| Catalyst System | Reaction Type | Key Advantages | Challenges |
| Palladium/Phosphine Ligands | Cross-coupling | High efficiency, broad substrate scope | Ligand sensitivity, cost |
| Gold(I) Complexes | Cycloadditions, Rearrangements | Mild conditions, unique reactivity | Catalyst stability, limited scope |
| Chiral Rhodium Catalysts | Asymmetric Hydrogenation | High enantioselectivity | Substrate specificity, cost |
| Organocatalysts | Michael Additions | Metal-free, environmentally benign | Lower reactivity for some substrates |
Exploration of Unprecedented Reactivity Manifolds and Applications
The unique electronic nature of the methoxyvinyl group in this compound, combining the electron-donating character of the methoxy (B1213986) group with the reactivity of the vinyl moiety, makes it a versatile building block for organic synthesis. Researchers are actively exploring new reaction pathways that exploit this reactivity to construct complex molecular architectures.
One area of intense investigation is the use of this compound in cycloaddition reactions. While Diels-Alder reactions are well-established, the exploration of higher-order cycloadditions and transition-metal-catalyzed [m+n] cycloadditions could lead to the synthesis of novel polycyclic and heterocyclic scaffolds. The ability to control the regioselectivity and stereoselectivity of these reactions is a key challenge.
Furthermore, the direct functionalization of the C-H bonds of the benzene (B151609) ring and the vinyl group in this compound is a highly attractive strategy for streamlining synthetic routes. The development of catalytic systems that can selectively activate and functionalize these C-H bonds would open up new avenues for the synthesis of complex substituted styrenes. This approach avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical.
The reactivity of the lithiated derivative, (Z)-2-methoxy-1-styryllithium, also presents opportunities for novel synthetic applications. Its reactions with various electrophiles can provide access to a wide range of functionalized vinyl ethers that would be difficult to prepare by other means.
The exploration of these new reactivity manifolds is expected to lead to the discovery of novel applications for this compound and its derivatives in areas such as medicinal chemistry, agrochemicals, and materials science.
Integration with Machine Learning and AI for Reaction Prediction and Optimization
For this compound, ML models can be trained on existing reaction data to predict the yield and stereoselectivity of a given transformation. nih.gov This can significantly reduce the amount of empirical experimentation required to develop new synthetic methods. By analyzing large datasets of reactions, ML algorithms can identify subtle trends and correlations that may not be apparent to human chemists, leading to the discovery of non-intuitive reaction conditions for improved efficiency.
AI can also be employed in the de novo design of catalysts for specific reactions involving this compound. By learning the relationship between catalyst structure and performance, generative AI models can propose novel catalyst structures with enhanced activity and selectivity. This data-driven approach to catalyst design has the potential to accelerate the discovery of next-generation catalytic systems.
The successful integration of ML and AI into the study of this compound will require the generation of large, high-quality datasets of reaction information. The development of automated high-throughput experimentation platforms will be crucial for generating this data in a timely and efficient manner.
Table 2: Applications of Machine Learning in the Study of this compound
| Application | Machine Learning Technique | Potential Impact |
| Reaction Yield Prediction | Random Forest, Neural Networks | Reduced experimental effort, faster optimization. digitellinc.com |
| Stereoselectivity Prediction | Support Vector Machines, Gradient Boosting | Access to enantiomerically pure compounds. |
| Catalyst Design | Generative Adversarial Networks (GANs) | Discovery of novel, highly efficient catalysts. |
| Synthesis Planning | Monte Carlo Tree Search, Reinforcement Learning | Identification of optimal synthetic routes. cas.org |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (Z)-(2-Methoxyvinyl)benzene, and how can potential data contradictions be resolved?
- Methodological Answer :
- 1H and 13C NMR spectroscopy are critical for confirming the vinyl methoxy group and stereochemistry. Key peaks include the methoxy proton (~δ 3.3–3.8 ppm) and vinyl protons (δ 5.5–6.5 ppm with coupling constants indicative of Z-configuration). For example, in similar compounds, Z-isomers exhibit distinct coupling patterns (e.g., J = 10–12 Hz for trans-vinyl protons) compared to E-isomers .
- IR spectroscopy verifies the C-O (methoxy) stretch (~1250–1050 cm⁻¹) and vinyl C=C (~1620–1680 cm⁻¹).
- Resolution of contradictions : Cross-validate spectral data with computational tools (e.g., DFT calculations for predicted chemical shifts) and reference databases like NIST Chemistry WebBook . Discrepancies may arise from solvent effects or impurities; replicate experiments under controlled conditions.
Q. How can researchers ensure comprehensive literature retrieval for this compound despite nomenclature inconsistencies?
- Methodological Answer :
- Use SMILES/InChI identifiers (e.g.,
InChI=1S/C9H10O2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/b7-6-) for unambiguous searches in databases like PubChem or Reaxys . - Include synonyms and trivial names (e.g., "2-methoxyvinylbenzene") and employ search filters for stereochemistry ("Z-configuration").
- Leverage semantic indexing tools (e.g., OSCAR4 or ChemXSeer) to map related compounds in digital libraries, avoiding reliance on ambiguous keywords like "methoxybenzene" .
Q. What experimental and computational methods verify the structural and stereochemical integrity of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical proof but requires high-purity crystals.
- Computational validation : Compare experimental NMR/IR data with DFT-predicted spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set). For example, DFT can predict vinyl proton coupling constants to distinguish Z/E isomers .
- Chromatographic purity checks : Use HPLC with chiral columns to detect isomerization byproducts.
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized to minimize isomerization?
- Methodological Answer :
- Reaction conditions : Use low temperatures (0–5°C) and aprotic solvents (e.g., THF) to stabilize the Z-isomer. Catalytic systems like Pd(II) with chelating ligands (e.g., dppe) enhance stereocontrol .
- Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and detect early isomerization.
- Post-synthesis stabilization : Store compounds in inert atmospheres (argon) and avoid prolonged exposure to light/heat.
Q. How should researchers address contradictory data in biological activity or toxicity profiles of this compound derivatives?
- Methodological Answer :
- Iterative analysis : Replicate assays under standardized conditions (e.g., cell line consistency, solvent controls). For cytotoxicity, use multiple assays (MTT, apoptosis markers) to cross-validate .
- Toxicokinetic studies : Compare in vitro (hepatocyte metabolism) and in vivo (rodent models) data to identify metabolic activation pathways. Reference ATSDR guidelines for biomarker validation .
- Meta-analysis : Aggregate data from open-access journals (e.g., ARKIVOC) and preprint repositories to identify trends or methodological flaws .
Q. What integrated strategies are recommended for evaluating this compound as a kinase inhibitor in drug discovery?
- Methodological Answer :
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity for EGFRWT/EGFRT790M. Validate with molecular dynamics simulations (e.g., GROMACS) .
- In vitro assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) with IC50 determination. Pair with kinase inhibition profiling (e.g., KinomeScan) to confirm target specificity.
- Structure-activity relationship (SAR) : Synthesize analogs with modified methoxy or vinyl groups to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
